molecular formula C24H22N4O3 B2475705 N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326871-90-2

N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2475705
CAS No.: 1326871-90-2
M. Wt: 414.465
InChI Key: ZOXWIPHBDFQZPV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-6-4-9-18(12-15)23-26-24(31-27-23)19-10-11-21(30)28(13-19)14-20(29)25-22-16(2)7-5-8-17(22)3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXWIPHBDFQZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the pyridine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance, derivatives containing oxadiazole and pyridine moieties have shown significant growth inhibition in various cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

2. Anti-inflammatory Properties
Research indicates that compounds with similar structural characteristics exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Activity
The presence of the oxadiazole ring in the structure enhances its antimicrobial properties. Studies have shown that related compounds can effectively inhibit bacterial growth, suggesting a role in developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and influencing biological pathways relevant to disease processes .

Case Study 1: Anticancer Studies

A study focused on the synthesis and evaluation of oxadiazole derivatives showed that certain compounds exhibited significant anticancer activity against specific cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% . These findings highlight the therapeutic potential of structural analogs of this compound.

Case Study 2: Anti-inflammatory Research

In another study assessing anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern that supports further investigation into their use as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Biological Activity

N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in various biological applications. This compound features a unique structure that combines a dimethylphenyl group with a 1,2,4-oxadiazole and a dihydropyridine moiety, suggesting diverse biological activities.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C_{22}H_{24}N_{4}O_{3}, indicating the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Many oxadiazole derivatives have shown significant anticancer properties. For instance, studies have demonstrated that oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of the oxadiazole ring is often associated with enhanced antimicrobial activity against bacteria and fungi. Compounds similar to this compound have been documented to exhibit potent antibacterial effects .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in the target cells. The oxadiazole moiety may enhance binding affinity to biological targets, leading to modulation of various signaling pathways. For example, compounds containing oxadiazoles have been shown to inhibit enzymes like carbonic anhydrases and histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Activity :
    • A study evaluated the anticancer effects of N-substituted 5-aryl-1,2,4-triazole derivatives against HepG2 liver cancer cells using MTT assays. Compounds demonstrated varying levels of cytotoxicity with IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL .
    CompoundIC50 (µg/mL)
    6d13.004
    6e28.399
  • Antimicrobial Activity :
    • Research on oxadiazole derivatives has shown promising results against various bacterial strains. For instance, certain derivatives exhibited EC50 values as low as 7.40 µg/mL against Xanthomonas oryzae .
    CompoundEC50 (µg/mL)
    8d7.40
    9a12.85

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